molecular formula C9H12OS B166515 Phenol, 4-[(ethylthio)methyl]- CAS No. 35037-63-9

Phenol, 4-[(ethylthio)methyl]-

Cat. No.: B166515
CAS No.: 35037-63-9
M. Wt: 168.26 g/mol
InChI Key: ZXBVUALKQWYHAG-UHFFFAOYSA-N
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Description

Phenol, 4-[(ethylthio)methyl]- is a chemical compound with the molecular formula C9H12OS. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an ethylthio methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Phenol, 4-[(ethylthio)methyl]- generally involves the reaction of phenol with ethylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of phenol by the ethylthiomethyl group, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of Phenol, 4-[(ethylthio)methyl]- follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-[(ethylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The ethylthio methyl group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-[(ethylthio)methyl]- has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of advanced materials such as polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[(ethylthio)methyl]- involves its interaction with specific molecular targets and pathways. The ethylthio methyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Phenol, 4-[(ethylthio)methyl]- can be compared with other similar compounds such as:

  • Phenol, 4-(methylthio)methyl-
  • Phenol, 4-(ethylsulfanyl)methyl-
  • Phenol, 4-(butylthio)methyl-

Uniqueness: The presence of the ethylthio methyl group in Phenol, 4-[(ethylthio)methyl]- imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(ethylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVUALKQWYHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466819
Record name Phenol, 4-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35037-63-9
Record name Phenol, 4-[(ethylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 62 g (0.5 mol) of 4-hydroxymethyl-phenol, 37 g (0.6 mol) of ethylmercaptan and 230 g of phenol was first heated, in a flask equipped with stirrer and reflux condenser, under normal pressure to about 85° C. in the course of about 15 minutes, and was then heated further in such a way that there was always a moderate reflux and that ultimately a final temperature of about 130° C. in the flask was reached. After a reaction time of 18 hours at 85°-130° C., the mixture was cooled and worked up by distillation. 4-Ethylthiomethyl-phenol was obtained in a yield of 65% of theory.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One

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